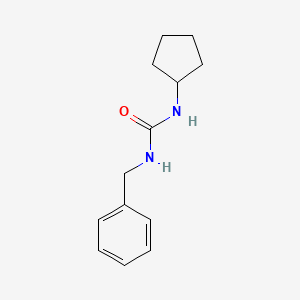![molecular formula C14H10F3NOS B7451239 N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide](/img/structure/B7451239.png)
N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide, also known as DFB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. DFB is a small molecule that belongs to the class of benzamides and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide is not fully understood. However, it has been proposed that N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide may act by inhibiting the activity of enzymes such as histone deacetylases (HDACs) and phosphodiesterases (PDEs). These enzymes are involved in various cellular processes and their inhibition may lead to the modulation of gene expression, cell cycle progression, and apoptosis.
Biochemical and Physiological Effects:
N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide has been shown to have antiviral properties by inhibiting the replication of viruses such as influenza A and hepatitis C.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has low toxicity. N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide is also stable in solution and can be easily synthesized. However, one limitation of N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its pharmacological properties.
Direcciones Futuras
N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide has several potential future directions. One direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the development of N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide derivatives with improved pharmacological properties. In addition, the investigation of the mechanism of action of N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide may lead to the discovery of new targets for drug development.
Métodos De Síntesis
The synthesis of N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide involves the reaction between 4-fluorobenzoyl chloride and 4-(difluoromethylsulfanyl)aniline in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution and results in the formation of N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide as a white solid with a melting point of 110-112°C.
Aplicaciones Científicas De Investigación
N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide has been extensively studied for its potential applications in drug development. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. In addition, N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NOS/c15-10-3-1-9(2-4-10)13(19)18-11-5-7-12(8-6-11)20-14(16)17/h1-8,14H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMGFYJOQWRFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)SC(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24834273 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-tert-butyl N-{[(2R,4S)-4-tert-butylpiperidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B7451171.png)



![tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B7451196.png)




![7-(4-bromobutoxy)-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]-3,4-dihydroquinolin-2-one](/img/structure/B7451245.png)

![(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one](/img/structure/B7451260.png)
